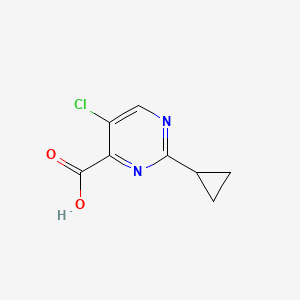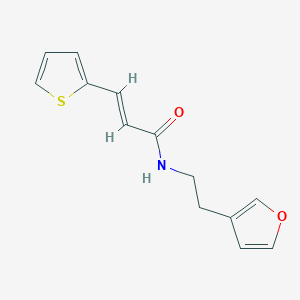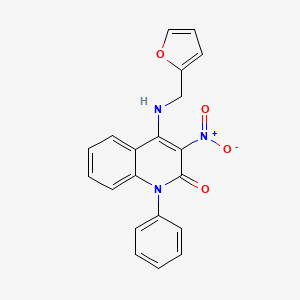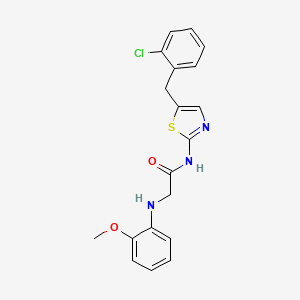![molecular formula C17H18N2O3 B2864744 furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108511-08-4](/img/structure/B2864744.png)
furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octan-8-yl)methanone is a compound that combines diverse functional groups into one molecular structure Its backbone consists of a furan ring linked to a complex azabicyclo framework, with pyridin-3-yloxy substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Preparation of Furan-3-ylmethyl ketone
Reagents: : Furan, acyl chloride, base catalyst
Conditions: : Reaction performed at room temperature under inert atmosphere
Step 2: Synthesis of 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl derivative
Reagents: : 8-azabicyclo[3.2.1]octane, pyridin-3-ol, dehydrating agent
Conditions: : Reflux in anhydrous conditions
Step 3: Coupling Reaction
Reagents: : Furan-3-ylmethyl ketone, 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl derivative, coupling agent (e.g., EDCI), base
Conditions: : Carried out in a suitable solvent, like dichloromethane, at room temperature
Industrial Production Methods
Industrial production of this compound can scale up by employing continuous flow reactors that enable precise control over reaction conditions and allow for efficient heat and mass transfer. The use of automated systems for reagent addition and reaction monitoring ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Furan ring is susceptible to oxidation, forming furanones under controlled conditions.
Reagents: : Oxidizing agents like m-chloroperbenzoic acid
Conditions: : Mild temperature to prevent over-oxidation
Products: : Furanones or furfurals
Reduction: : The ketone group can be reduced to secondary alcohol.
Reagents: : Reducing agents like sodium borohydride
Conditions: : Carried out at low temperature
Products: : Corresponding alcohol derivative
Substitution: : Nucleophilic aromatic substitution on the pyridine ring.
Reagents: : Nucleophiles like amines or thiols
Conditions: : Heating with a suitable solvent
Products: : Substituted pyridine derivatives
Scientific Research Applications
Chemistry
Building Block: : Serves as a versatile building block for the synthesis of more complex molecules in organic chemistry.
Biology
Bioconjugation: : Used in the preparation of biologically active conjugates for research in biochemistry and molecular biology.
Medicine
Pharmacophore: : Acts as a core structure in the development of new drugs targeting neurological pathways due to its bicyclic framework.
Industry
Material Science: : Potential use in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with molecular targets. For instance:
Neurotransmitter Modulation: : The azabicyclo framework mimics natural neurotransmitter structures, influencing receptor activity in the brain.
Enzyme Inhibition: : It can inhibit enzymes by binding to active sites, preventing substrate access and activity.
Comparison with Similar Compounds
Similar Compounds
Furan-3-ylacetone: : Shares the furan backbone but differs in side chain structure.
Pyridin-3-yloxy-8-azabicyclooctane: : Lacks the furan moiety, providing a different range of biological activities.
Uniqueness
Furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone stands out due to the combination of the furan ring and the azabicyclo framework, offering a unique set of properties that make it suitable for a wide range of applications.
Hope this deep dive satisfies your curiosity! Any other scientific adventures we should embark on next?
Properties
IUPAC Name |
furan-3-yl-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(12-5-7-21-11-12)19-13-3-4-14(19)9-16(8-13)22-15-2-1-6-18-10-15/h1-2,5-7,10-11,13-14,16H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUWNHHQKZKTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=COC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)
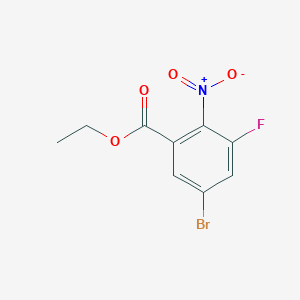
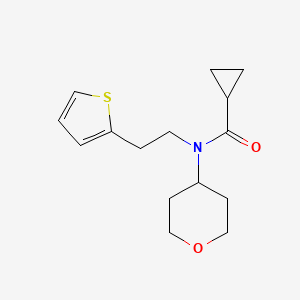
![methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2864667.png)
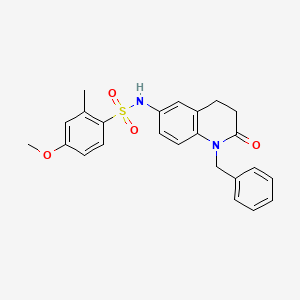
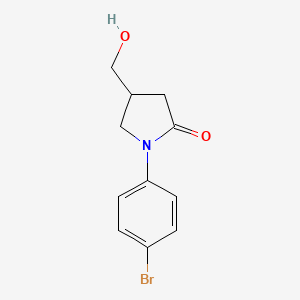
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2864671.png)
![5-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2864674.png)
